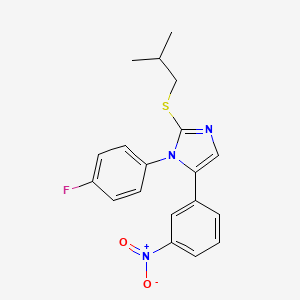

1-(4-fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c1-13(2)12-26-19-21-11-18(14-4-3-5-17(10-14)23(24)25)22(19)16-8-6-15(20)7-9-16/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXGTKKBGIUCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This compound's unique structural features, including a fluorinated phenyl group and a nitrophenyl moiety, suggest various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H19FN2O2S

- CAS Number : 1226434-63-4

The synthesis typically involves multi-step organic reactions, starting with the reaction of 4-fluoroaniline and isobutylthiol, followed by cyclization to form the imidazole ring. The final product is obtained through careful control of reaction conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The nitrophenyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer potential of imidazole derivatives found that this compound significantly reduced the viability of breast cancer cells in vitro. The compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspase-9 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-FPIB | MCF-7 | 15 | Apoptosis via mitochondrial pathway |

| Control | MCF-7 | - | - |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of various imidazole derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Q & A

Basic: What are the standard synthetic protocols for 1-(4-fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines and aldehydes to form imidazole intermediates. For example:

- Substituent Introduction: The 4-fluorophenyl and 3-nitrophenyl groups are introduced via nucleophilic substitution or coupling reactions. The isobutylthio moiety is added through thioetherification using isobutyl mercaptan under basic conditions (e.g., K₂CO₃) .

- Optimization: Reaction parameters (solvent, catalyst, temperature) are systematically varied. Polar aprotic solvents like DMF or DMSO enhance solubility, while catalysts such as Cu(I) or Pd(0) improve coupling efficiency. Progress is monitored via TLC or HPLC, and purity is confirmed by melting point analysis and elemental composition (C, H, N, S) matching .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- Spectroscopy:

- IR Spectroscopy identifies functional groups (e.g., C-F stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR (¹H/¹³C) confirms substituent positions. For instance, the 4-fluorophenyl group shows a doublet in ¹H NMR (δ 7.2–7.4 ppm, J = 8.5 Hz) due to coupling with fluorine .

- X-Ray Crystallography: Resolves 3D geometry. The imidazole ring’s planarity and bond lengths (e.g., C-S bond ~1.75 Å) are validated against computational models .

Advanced: How do electron-withdrawing substituents (e.g., nitro, fluoro) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects: The nitro group (-NO₂) at the 3-position and fluorine at the 4-position withdraw electron density via resonance and inductive effects, respectively. This polarizes the imidazole ring, increasing electrophilicity at the 2-position (isobutylthio site) .

- Reactivity Impact:

- Nucleophilic Substitution: Enhanced reactivity toward nucleophiles (e.g., thiols) due to reduced electron density.

- Redox Behavior: Cyclic voltammetry reveals a reduction peak at ~-0.8 V (vs. Ag/AgCl) for the nitro group, indicating potential for redox-driven applications .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) are addressed by:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict spectra, which are compared to experimental data to identify misassignments .

- Elemental Analysis: Discrepancies in C/H/N ratios (>0.3% error) prompt recrystallization or column chromatography to remove impurities .

Advanced: How can molecular docking predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Target Selection: Proteins with known imidazole-binding sites (e.g., cytochrome P450, kinases) are prioritized.

- Docking Workflow:

- Protein Preparation: The target’s crystal structure (PDB ID) is optimized (e.g., adding hydrogens, removing water).

- Ligand Docking: Software like AutoDock Vina generates binding poses. The isobutylthio group’s hydrophobicity and nitro group’s H-bonding capacity are critical for binding affinity .

- Validation: Pose stability is verified via molecular dynamics simulations (RMSD < 2.0 Å over 100 ns) .

Advanced: What methodologies address regioselectivity challenges in imidazole substitution reactions?

Methodological Answer:

- Directed Metalation: Using directing groups (e.g., -OMe, -F) to control substitution sites. For example, fluorine’s ortho-directing effect facilitates selective nitration at the 3-position .

- Protecting Groups: Temporary protection of reactive sites (e.g., Boc for amines) ensures selective thioether formation at the 2-position .

- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., meta-substitution), while higher temperatures (80–100°C) shift equilibrium toward thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.